

# Navigating Bioconjugation: A Technical Guide to DBCO-NHCO-S-S-NHS Ester

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## Compound of Interest

Compound Name: DBCO-NHCO-S-S-NHS ester

Cat. No.: B8103919

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **DBCO-NHCO-S-S-NHS ester**, a heterobifunctional crosslinker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details its suppliers, cost, and the fundamental experimental protocols for its application. Furthermore, it illustrates the key chemical processes and workflows through detailed diagrams.

## Introduction to DBCO-NHCO-S-S-NHS Ester

**DBCO-NHCO-S-S-NHS ester** is a powerful tool in bioconjugation, featuring three key components:

- **Dibenzocyclooctyne (DBCO):** An azide-reactive group that enables copper-free click chemistry, a bioorthogonal reaction ideal for conjugating molecules in biological systems without the need for a toxic copper catalyst.
- **Disulfide (S-S) Bond:** A cleavable linker that is stable in the bloodstream but can be readily cleaved by reducing agents such as glutathione, which is found in higher concentrations inside cells. This feature allows for the targeted release of payloads within the cellular environment.
- **N-hydroxysuccinimide (NHS) Ester:** An amine-reactive group that efficiently forms stable amide bonds with primary amines, such as the lysine residues found on the surface of

antibodies and other proteins.

This unique combination of functionalities makes **DBCO-NHCO-S-S-NHS ester** a valuable reagent for the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted delivery to cancer cells.

## Suppliers and Cost

The availability and cost of **DBCO-NHCO-S-S-NHS ester** and its analogs are critical considerations for research and development. The following table summarizes information from various suppliers. Please note that prices are subject to change and may vary based on quantity and purity.

Supplier	Product Name	Catalog Number	Purity	Quantity	Price (USD)
BroadPharm	DBCO-S-S-NHS ester	BP-41975	95%	25 mg	\$350.00
				50 mg	\$540.00
				100 mg	\$860.00
MedchemExpress	DBCO-NHCO-S-S-NHS ester	HY-136557	>98%	1 mg	\$105.00
				5 mg	\$315.00
				10 mg	\$525.00
PurePEG	DBCO-NHCO-S-S-COONHS Ester	2884902	min. 95%	25 mg	\$195.00
				100 mg	\$495.00
Conju-Probe	DBCO-SS-NHS	A-1021	>95%	10 mg	\$170.00
				25 mg	\$320.00
				50 mg	\$520.00

## Experimental Protocols

The following protocols provide a general framework for the use of **DBCO-NHCO-S-S-NHS ester** in the preparation of antibody-drug conjugates. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

## Antibody Modification with DBCO-NHCO-S-S-NHS Ester

This protocol describes the initial step of attaching the DBCO linker to the antibody.

#### Materials:

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **DBCO-NHCO-S-S-NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns or dialysis equipment

#### Procedure:

- **Antibody Preparation:** Ensure the antibody solution is free of amine-containing buffers and stabilizers like sodium azide. If necessary, exchange the buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.
- **DBCO-Linker Solution Preparation:** Immediately before use, prepare a 10 mM stock solution of **DBCO-NHCO-S-S-NHS ester** in anhydrous DMSO or DMF.
- **Conjugation Reaction:** Add a 5- to 20-fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
- **Quenching:** Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
- **Purification:** Remove excess, unreacted DBCO-linker and quenching buffer by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

## Copper-Free Click Chemistry for Payload Conjugation

This protocol outlines the conjugation of an azide-modified payload to the DBCO-functionalized antibody.

Materials:

- DBCO-functionalized antibody
- Azide-modified payload (e.g., cytotoxic drug)
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- **Reaction Setup:** Mix the DBCO-functionalized antibody with a 1.5- to 5-fold molar excess of the azide-modified payload in the reaction buffer.
- **Incubation:** Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may be required for complete reaction.
- **Purification:** Purify the resulting ADC to remove unconjugated payload and antibody. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography (e.g., Protein A).
- **Characterization:** Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity. Techniques such as UV-Vis spectroscopy, HIC, SEC, and mass spectrometry are commonly employed.

## Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond to release the conjugated payload.

Materials:

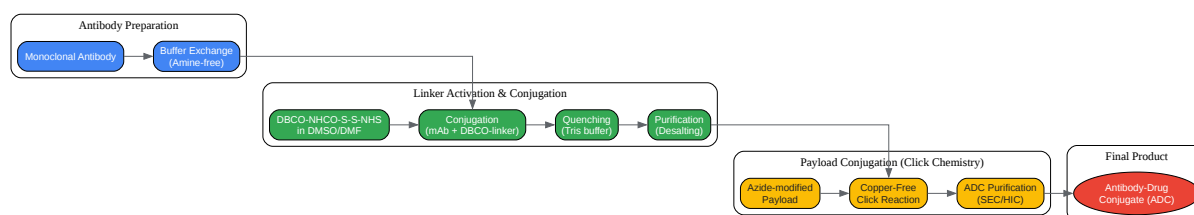
- Disulfide-linked ADC
- Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP))
- Reaction buffer (e.g., PBS, pH 7.4)

## Procedure:

- **Reaction Setup:** To the ADC solution, add the reducing agent to a final concentration of 1-10 mM.
- **Incubation:** Incubate the reaction mixture at 37°C for 1-4 hours.
- **Analysis:** Analyze the reaction mixture using techniques such as HPLC or SDS-PAGE to confirm the cleavage of the linker and the release of the payload.

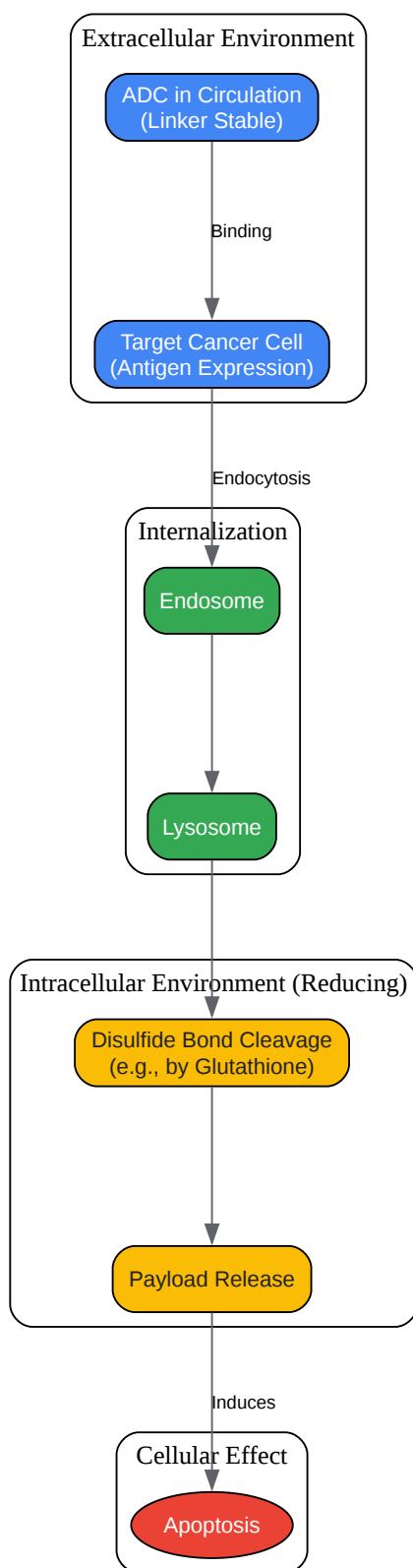
## Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of **DBCO-NHCO-S-S-NHS ester**.



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Caption: Experimental workflow for ADC synthesis using **DBCO-NHCO-S-S-NHS ester**.



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Caption: Mechanism of action of a disulfide-linked ADC.

- To cite this document: BenchChem. [Navigating Bioconjugation: A Technical Guide to DBCO-NHCO-S-S-NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103919#suppliers-and-cost-of-dbc-nhco-s-s-nhs-ester]

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